molecular formula C19H19N3O3 B10989065 3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide

3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B10989065
M. Wt: 337.4 g/mol
InChI Key: MHLDVNGEJUJCQR-UHFFFAOYSA-N
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Description

3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound is characterized by its unique structure, which includes a benzodiazepine core and a propanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the propanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar central nervous system depressant effects.

    Lorazepam: Known for its anxiolytic and sedative properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a benzodiazepine core with a propanamide side chain sets it apart from other compounds in the same class.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H19N3O3/c1-12-6-2-4-8-14(12)20-17(23)11-10-16-19(25)21-15-9-5-3-7-13(15)18(24)22-16/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,25)(H,22,24)

InChI Key

MHLDVNGEJUJCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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